Cas no 1805407-74-2 (2,4-Bis(trifluoromethyl)-6-formylbenzoyl chloride)
2,4-Bis(trifluoromethyl)-6-formylbenzoyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2,4-Bis(trifluoromethyl)-6-formylbenzoyl chloride
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- Inchi: 1S/C10H3ClF6O2/c11-8(19)7-4(3-18)1-5(9(12,13)14)2-6(7)10(15,16)17/h1-3H
- InChI Key: SWCYWDRBBJVPMC-UHFFFAOYSA-N
- SMILES: ClC(C1C(C=O)=CC(C(F)(F)F)=CC=1C(F)(F)F)=O
Computed Properties
- Exact Mass: 303.9725760 g/mol
- Monoisotopic Mass: 303.9725760 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 364
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 304.57
- XLogP3: 3.7
- Topological Polar Surface Area: 34.1
2,4-Bis(trifluoromethyl)-6-formylbenzoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014000781-1g |
2,4-Bis(trifluoromethyl)-6-formylbenzoyl chloride |
1805407-74-2 | 97% | 1g |
1,504.90 USD | 2021-06-22 |
2,4-Bis(trifluoromethyl)-6-formylbenzoyl chloride Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 2,4-Bis(trifluoromethyl)-6-formylbenzoyl chloride
Comprehensive Overview of 2,4-Bis(trifluoromethyl)-6-formylbenzoyl chloride (CAS No. 1805407-74-2)
2,4-Bis(trifluoromethyl)-6-formylbenzoyl chloride (CAS No. 1805407-74-2) is a highly specialized fluorinated aromatic compound that has garnered significant attention in advanced chemical research and industrial applications. This compound, characterized by its unique trifluoromethyl groups and reactive formylbenzoyl chloride moiety, serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and high-performance materials. Its molecular structure, featuring electron-withdrawing substituents, makes it particularly valuable in catalysis and polymer chemistry, aligning with the growing demand for sustainable and efficient chemical processes.
The rise of green chemistry and environmentally friendly synthesis has amplified interest in compounds like 2,4-Bis(trifluoromethyl)-6-formylbenzoyl chloride. Researchers are increasingly exploring its potential in catalytic transformations and selective functionalization, addressing key challenges in organic synthesis. Its fluorine-rich structure also contributes to enhanced stability and reactivity, making it a preferred choice for drug discovery and material science applications. As industries shift toward low-carbon technologies, this compound’s role in developing high-performance coatings and electronic materials is gaining traction.
From a synthetic chemistry perspective, 2,4-Bis(trifluoromethyl)-6-formylbenzoyl chloride offers versatility in cross-coupling reactions and nucleophilic substitutions. Its formyl group and acyl chloride functionality enable precise modifications, catering to the demand for tailor-made molecules in medicinal chemistry. Recent studies highlight its utility in constructing heterocyclic frameworks, a hot topic in pharmaceutical R&D. Additionally, its compatibility with flow chemistry and continuous manufacturing aligns with the industry’s push for process intensification and cost reduction.
In the context of material science, 2,4-Bis(trifluoromethyl)-6-formylbenzoyl chloride is instrumental in designing fluoropolymers with exceptional thermal and chemical resistance. These materials are pivotal in renewable energy applications, such as fuel cell membranes and battery components, reflecting the global focus on energy transition. Furthermore, its incorporation into liquid crystal displays (LCDs) and optoelectronic devices underscores its relevance in the tech-driven economy.
The safety profile and handling protocols for 2,4-Bis(trifluoromethyl)-6-formylbenzoyl chloride are well-documented, emphasizing its use under controlled conditions. As regulatory frameworks evolve, compliance with REACH and GMP standards ensures its sustainable adoption. With ongoing advancements in AI-driven molecular design, this compound is poised to play a pivotal role in next-generation innovations, bridging the gap between laboratory research and industrial scalability.
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